はんのうじょうけん

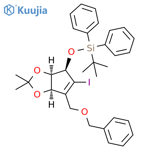

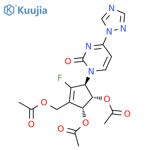

1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 1 h, 0 °C

1.2 Reagents: Water

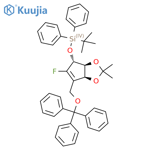

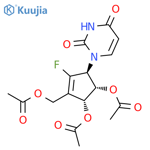

2.1 Reagents: Imidazole Solvents: Dimethylformamide ; rt; overnight, 40 - 50 °C

2.2 Reagents: Water

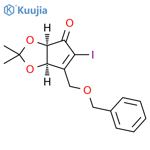

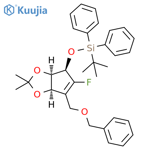

3.1 Reagents: Butyllithium , N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

3.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 1 h, rt

4.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 12 h, rt

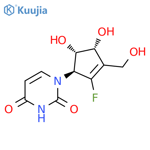

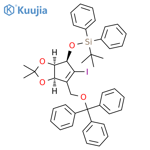

5.1 Reagents: Ammonia Solvents: Methanol ; 3 h, rt

5.2 Reagents: Boron tribromide Solvents: Dichloromethane ; 30 min, -78 °C

5.3 Reagents: Methanol ; 1 h, -78 °C

5.4 Reagents: Pyridine ; neutralized

5.5 Reagents: Acetic anhydride Solvents: Pyridine ; rt; 15 h, rt

5.6 Reagents: Sodium bicarbonate Solvents: Water

6.1 Reagents: Acetic anhydride Solvents: Pyridine ; rt; 15 h, rt

6.2 Reagents: 1H-1,2,4-Triazole , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 5 min, rt

6.3 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; 24 h, 30 °C

6.4 Reagents: Triethylamine Solvents: Water ; 10 min

6.5 Reagents: Ammonia Solvents: 1,4-Dioxane , Water ; 16 h, 30 °C

6.6 Reagents: Ammonia Solvents: Methanol ; 15 h, rt

リファレンス

Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity

Choi, Won Jun; et al,

Journal of Medicinal Chemistry,

2012,

55(9),

4521-4525